molecular formula C20H19Cl2N3O B13994200 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide CAS No. 16880-75-4

4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide

Cat. No.: B13994200
CAS No.: 16880-75-4
M. Wt: 388.3 g/mol
InChI Key: BUGBIROATHYNDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide typically involves the introduction of a nitrogen mustard group to the structure of CI994. This process includes several steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the nitrogen mustard moiety.

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound exhibits selectivity for class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3 . This selectivity contributes to its antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide is unique due to its specific structure, which combines the nitrogen mustard group with a quinolin-5-yl benzamide moiety. This combination enhances its selectivity and potency as a histone deacetylase inhibitor, making it a valuable compound for cancer research and drug development .

Properties

CAS No.

16880-75-4

Molecular Formula

C20H19Cl2N3O

Molecular Weight

388.3 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C20H19Cl2N3O/c21-10-13-25(14-11-22)16-8-6-15(7-9-16)20(26)24-19-5-1-4-18-17(19)3-2-12-23-18/h1-9,12H,10-11,13-14H2,(H,24,26)

InChI Key

BUGBIROATHYNDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)N(CCCl)CCCl

Origin of Product

United States

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